molecular formula C18H15N3O3S2 B2961218 N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide

Cat. No.: B2961218
M. Wt: 385.5 g/mol
InChI Key: PWZWYNFDEJVKKT-IZZDOVSWSA-N
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Description

“N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide” is a compound that likely belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It’s a metabolite of sulfathiazole .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized for various studies . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antitubercular Activity

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide derivatives have shown promising results in antitubercular activity. A study by Patel and Telvekar (2014) focused on the synthesis and evaluation of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, highlighting their antitubercular effects against Mycobacterium tuberculosis using Resazurin microtitre plate assay (REMA) (Patel & Telvekar, 2014).

Antimicrobial and Anticancer Properties

Compounds incorporating the this compound structure have been studied for their potential antimicrobial and anticancer properties. Gein et al. (2019) synthesized derivatives that were evaluated for analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019). Additionally, El-Gaby et al. (2017) reported on the synthesis of pyrazole derivatives incorporating this structure, assessing their in vitro anticancer activity against Ehrlich ascites carcinoma cells (El-Gaby et al., 2017).

Anticonvulsant Activity

Research by Żesławska et al. (2017) explored the crystal structures of N-substituted cinnamamide derivatives and their screening for anticonvulsant activity. The study highlighted the potential of these compounds to exhibit anticonvulsant properties (Żesławska et al., 2017).

Antibacterial Activity

Several studies have focused on the antibacterial activity of this compound derivatives. For example, Rafiee Pour et al. (2019) synthesized sulfonamides containing a 2-amino-1,3-thiazole fragment and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli (Rafiee Pour et al., 2019).

Corrosion Inhibition

Quraishi and Sharma (2005) investigated the use of thiazole derivatives, including this compound, as corrosion inhibitors for mild steel in acid solutions. Their study provided insights into the mechanism of corrosion inhibition and the effectiveness of these compounds (Quraishi & Sharma, 2005).

Fungicidal Activity

Chen et al. (2019) discovered novel isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives with significant fungicidal activities. Their research highlighted the potential of these compounds in agricultural applications (Chen et al., 2019).

Properties

IUPAC Name

(E)-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-17(11-6-14-4-2-1-3-5-14)20-15-7-9-16(10-8-15)26(23,24)21-18-19-12-13-25-18/h1-13H,(H,19,21)(H,20,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZWYNFDEJVKKT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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